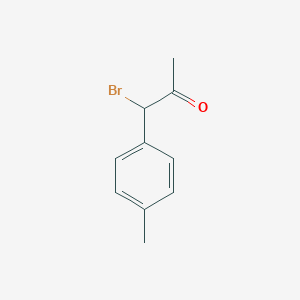

1-Bromo-1-(4-methylphenyl)propan-2-one

Description

Contextual Role of α-Haloketones as Key Intermediates in Advanced Organic Synthesis

α-Haloketones, a class of organic compounds featuring a halogen atom on the carbon adjacent to a carbonyl group, are recognized as crucial intermediates in organic synthesis. wikipedia.orgfiveable.me Their importance stems from their bifunctional nature, possessing two electrophilic sites—the carbonyl carbon and the α-carbon bonded to the halogen. nih.gov This dual reactivity allows them to be versatile precursors for a wide array of more complex molecules. fiveable.me

These compounds serve as potent alkylating agents and are instrumental in the construction of various heterocyclic systems, such as thiazoles and pyrroles. wikipedia.org The reactivity of α-haloketones is significantly enhanced compared to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov They participate in a variety of key reactions, including nucleophilic substitutions, elimination reactions to form α,β-unsaturated ketones, and the Favorskii rearrangement. wikipedia.orgfiveable.melibretexts.org The ability to introduce new functional groups at the α-carbon position makes them invaluable in synthetic chemistry. fiveable.me

Structural Features and Inherent Reactivity Principles of 1-Bromo-1-(4-methylphenyl)propan-2-one within the α-Bromoketone Class

This compound is a specific α-bromoketone with distinct structural features that dictate its reactivity. The molecule consists of a propane-2-one backbone with a bromine atom and a 4-methylphenyl (tolyl) group attached to the first carbon position (the α-carbon).

Key Structural and Reactivity Features:

Electrophilic α-Carbon: The primary site of reactivity is the carbon atom bonded to the bromine. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom makes this carbon highly electrophilic and prone to attack by nucleophiles via an S(_N)2 pathway. fiveable.mejove.comjove.com

Carbonyl Group: The ketone functional group can also be a site for nucleophilic attack, although reactions at the α-carbon are often more facile. It also activates the α-carbon, increasing its reactivity. nih.gov

Aryl Group: The 4-methylphenyl group influences the electronic properties and steric environment of the reactive center.

Acidic Hydrogen: The presence of two electron-withdrawing groups (carbonyl and halide) can make any hydrogens on the α-carbon acidic, which is a prerequisite for reactions like the Favorskii rearrangement. wikipedia.org

The general reactivity of α-bromoketones involves nucleophilic substitution, where the bromide ion acts as a good leaving group. evitachem.com These reactions are typically performed with less basic nucleophiles to avoid competing side reactions like enolate formation. jove.comjove.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO |

| Monoisotopic Mass | 225.99933 Da |

| SMILES | CC1=CC=C(C=C1)C(C(=O)C)Br |

| InChIKey | WWFCFZPNZDOQNS-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Current Research Landscape and Unaddressed Gaps Pertaining to this compound and its Isomeric Counterparts

The research landscape for α-bromoketones is extensive; however, scientific investigation appears to be concentrated on specific isomers, leaving compounds like this compound less explored. A significant portion of available literature and commercial availability focuses on its isomer, 2-Bromo-1-(4-methylphenyl)propan-1-one. fda.govnih.gov

This disparity suggests a notable gap in the research concerning the synthesis, reactivity, and potential applications of this compound. While the general principles of α-bromoketone reactivity can be applied, specific experimental data on its unique reaction kinetics, stereochemical outcomes, and utility in synthesizing novel compounds are scarce. The isomeric placement of the bromine and carbonyl groups can lead to different reaction pathways and products. For instance, the steric and electronic environment in this compound differs from its 2-bromo-1-one counterpart, which could be exploited for novel synthetic strategies.

Further research is required to fully characterize this compound and differentiate its chemical behavior from its more studied isomers. Such studies would contribute to a more comprehensive understanding of α-bromoketone chemistry and could unveil new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-(4-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCFZPNZDOQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-05-9 | |

| Record name | 1-bromo-1-(4-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 1 Bromo 1 4 Methylphenyl Propan 2 One

Nucleophilic Substitution Reactions at the α-Brominated Carbon Center

The presence of a bromine atom alpha to a carbonyl group makes the α-carbon a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 1-Bromo-1-(4-methylphenyl)propan-2-one, enabling the formation of new chemical bonds through the displacement of the bromide leaving group.

Detailed Mechanisms and Scope of SN1 and SN2 Pathways

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group. libretexts.org For this compound, the α-brominated carbon is secondary and benzylic in nature, which allows for competition between two primary mechanistic pathways: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2). libretexts.orglibretexts.org

The SN1 mechanism is a stepwise process. masterorganicchemistry.com It begins with the spontaneous departure of the leaving group (bromide ion) to form a carbocation intermediate, which is the slow, rate-determining step. masterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile. masterorganicchemistry.com The secondary benzylic nature of the substrate is a key factor, as the adjacent p-tolyl group can stabilize the resulting carbocation through resonance, making the SN1 pathway plausible. libretexts.org Reactions favoring the SN1 pathway are typically characterized by the use of weak nucleophiles and polar protic solvents, which help stabilize the ionic intermediates. libretexts.orgkhanacademy.org

The SN2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For a secondary substrate like this compound, the SN2 pathway is viable, although it may be slower than for a primary substrate due to greater steric hindrance. masterorganicchemistry.com

The choice between these two pathways is governed by several factors, including the structure of the substrate, the strength of the nucleophile, and the type of solvent used. libretexts.org

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Secondary, benzylic (stabilizes carbocation) | Secondary (less favorable than primary due to sterics) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, R₂N⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Reaction Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S) via Substitution

The electrophilic nature of the α-carbon in this compound makes it an excellent precursor for forming new bonds with heteroatom nucleophiles. This is a cornerstone of its utility in the synthesis of more complex molecules and heterocyclic systems.

Carbon-Nitrogen (C-N) Bond Formation: Reactions with primary amines can lead to the formation of α-amino ketones. acs.org Furthermore, this α-bromo ketone is a valuable precursor for synthesizing N-fused heterocycles. nih.gov

Carbon-Sulfur (C-S) Bond Formation: A significant application is in the synthesis of thiazole (B1198619) rings, a common motif in pharmaceuticals. The reaction of an α-bromo ketone with a thioamide, such as thiourea (B124793), proceeds via an initial nucleophilic attack by the sulfur atom on the electrophilic α-carbon. This is followed by an intramolecular cyclization involving the ketone and subsequent dehydration to yield a highly substituted thiazole. For instance, reacting the ortho-tolyl analog, 2-bromo-1-o-tolyl-propan-1-one, with thiourea yields 4-(o-tolyl)-5-methyl-thiazol-2-amine.

Carbon-Oxygen (C-O) Bond Formation: Treatment with alkoxide bases can lead to the substitution of the bromine atom to form α-alkoxy ketones. However, this reaction often competes with other pathways, such as elimination or rearrangement, particularly under strong basic conditions.

Reactivity of the Carbonyl Group in this compound

While the α-bromo center is a primary site of reactivity, the carbonyl group also participates in a range of important chemical transformations. These reactions can sometimes occur in concert with the α-bromo substituent, leading to complex molecular rearrangements.

Reductive Transformations and their Selectivity

The carbonyl group of α-bromo ketones can be selectively reduced to a secondary alcohol, yielding a bromohydrin. This transformation requires careful selection of reducing agents to avoid unwanted side reactions, such as reductive debromination. Photoreductants like Hantzsch esters have been used for the selective debromination of α-bromo ketones, which can be a competing pathway. researchgate.net The stereochemical outcome of the reduction is a key consideration, as the approach of the reducing agent to the carbonyl face can be influenced by the adjacent bulky bromine atom and p-tolyl group, potentially leading to diastereoselective product formation.

Condensation and Addition Reactions Involving the Ketone Functionality

The interplay between the carbonyl group and the α-halogen gives rise to one of the most significant reactions for this class of compounds: the Favorskii rearrangement. wikipedia.org This reaction occurs when an α-halo ketone with an enolizable α'-hydrogen is treated with a base, such as an alkoxide or hydroxide (B78521). chemistry-reaction.comyoutube.com

The mechanism is believed to proceed through the following steps:

Formation of an enolate at the α'-carbon (the carbon on the other side of the carbonyl from the bromine). wikipedia.org

An intramolecular SN2 attack by the enolate onto the carbon bearing the bromine, forming a strained cyclopropanone (B1606653) intermediate. wikipedia.orgchemistry-reaction.com

Nucleophilic attack by the base (e.g., alkoxide) on the carbonyl carbon of the cyclopropanone. wikipedia.org

Ring-opening of the resulting tetrahedral intermediate to yield a more stable carbanion, which is then protonated to give the final product, typically a rearranged carboxylic acid ester or amide. chemistry-reaction.com

For this compound, treatment with a base like sodium methoxide (B1231860) would be expected to yield a derivative of 2-methyl-2-phenylpropanoic acid. This rearrangement is a powerful tool for carbon skeleton modification. ddugu.ac.in

Rearrangement Reactions Involving α-Bromoketone Structures

The α-bromoketone moiety in this compound is susceptible to several types of rearrangement reactions, most notably those of the Favorskii type. These rearrangements are typically initiated by a base and can lead to significant alterations of the carbon skeleton.

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing at least one α'-proton. ijpca.org When treated with a base, such as an alkoxide or hydroxide, these compounds rearrange to form carboxylic acid derivatives. rsc.orgwikipedia.org In the case of this compound, the reaction is initiated by the abstraction of a proton from the α'-carbon (the methyl group), leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine atom, resulting in the formation of a cyclopropanone intermediate.

The subsequent opening of the strained cyclopropanone ring by a nucleophile (e.g., hydroxide or alkoxide) can occur in two ways, leading to two possible carbanionic intermediates. The stability of these intermediates generally dictates the major product. Cleavage of the bond between the carbonyl carbon and the more substituted carbon is typically favored, as it leads to the more stable carbanion. For this compound, this would result in the formation of a tertiary carbanion stabilized by the adjacent p-tolyl group. Subsequent protonation yields the final carboxylic acid or ester product.

| Starting Material | Base/Nucleophile | Intermediate | Potential Products |

| This compound | Sodium Hydroxide | 2-methyl-2-(4-methylphenyl)cyclopropanone | 2-methyl-2-(4-methylphenyl)propanoic acid |

| This compound | Sodium Methoxide | 2-methyl-2-(4-methylphenyl)cyclopropanone | Methyl 2-methyl-2-(4-methylphenyl)propanoate |

Beyond the classic Favorskii rearrangement, α-bromoketones can undergo other skeletal rearrangements, often promoted by Lewis acids or under photolytic conditions. These transformations can involve Wagner-Meerwein-type shifts of aryl or alkyl groups. For this compound, treatment with a Lewis acid could, in principle, lead to the formation of a carbocation at the α-position, which could then undergo a 1,2-shift of the p-tolyl group. However, such rearrangements are highly dependent on the specific reaction conditions and the substrate structure. No specific examples of such rearrangements for this compound have been detailed in the surveyed literature.

Elimination Reactions Leading to α,β-Unsaturated Ketones

The treatment of α-bromo ketones with a non-nucleophilic base can lead to the elimination of hydrogen bromide, yielding α,β-unsaturated ketones. openstax.org This reaction competes with the Favorskii rearrangement and is favored by the use of sterically hindered bases, such as pyridine (B92270) or potassium tert-butoxide. The mechanism of this elimination can proceed via either an E1 or E2 pathway, depending on the substrate and reaction conditions. lumenlearning.com

For this compound, the presence of a hydrogen atom on the adjacent methyl group allows for the formation of a conjugated enone. The reaction is expected to proceed readily, given the acidity of the α'-protons and the stability of the resulting conjugated system.

Table of Expected Elimination Products

| Starting Material | Base | Reaction Type | Product |

|---|---|---|---|

| This compound | Pyridine | E2 Elimination | 1-(4-methylphenyl)prop-1-en-2-one |

Pathways to Heterocyclic Compounds from this compound Precursors

The electrophilic nature of the carbon atom bearing the bromine and the carbonyl carbon makes this compound a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. nih.gov While this compound is not a 1,3-dicarbonyl compound, it can be a precursor to such species or react directly with hydrazine. The reaction of α-haloketones with hydrazines can lead to the formation of pyrazoles, often proceeding through an initial substitution of the bromide followed by condensation and cyclization. organic-chemistry.org

Similarly, isoxazoles can be prepared from the reaction of suitable precursors with hydroxylamine (B1172632). nih.gov The reaction of this compound with hydroxylamine would be expected to yield an oxime intermediate, which could then undergo cyclization to form the isoxazole (B147169) ring. ijpca.org

| Reagent | Heterocyclic Product |

| Hydrazine | 3-methyl-4-(4-methylphenyl)-1H-pyrazole |

| Phenylhydrazine | 3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazole |

| Hydroxylamine | 3-methyl-4-(4-methylphenyl)isoxazole |

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. rsc.org α-Bromoketones are known to participate in various MCRs. For instance, they can react with amines and other nucleophiles in cascade reactions to form highly substituted heterocyclic systems. While specific MCRs involving this compound are not extensively documented, its reactivity profile suggests its potential as a substrate in such transformations. For example, a Hantzsch-type synthesis of substituted pyridines could potentially utilize this α-bromoketone as one of the components.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 1 4 Methylphenyl Propan 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 1-Bromo-1-(4-methylphenyl)propan-2-one, HRMS provides an exact mass measurement, which confirms its molecular formula, C₁₀H₁₁BrO. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio and result in two peaks of almost equal intensity (M+ and M+2).

The monoisotopic mass of the compound is calculated to be 225.99933 Da. uni.lu HRMS analysis can verify this value with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. While specific fragmentation data for this exact compound is not widely published, the expected fragmentation pattern for α-bromoketones would involve characteristic cleavages. Key fragmentation pathways would likely include:

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the formation of a p-methylbenzoyl cation (m/z 119) and a neutral radical.

Loss of Bromine: Cleavage of the C-Br bond, resulting in a [M-Br]⁺ ion.

Loss of Acetyl Group: Cleavage resulting in the loss of a CH₃CO radical.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO |

| Monoisotopic Mass | 225.99933 Da uni.lu |

| Key Isotopic Peaks | [M]+, [M+2]+ (approx. 1:1 ratio) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon-hydrogen framework and confirm atomic connectivity.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. docbrown.info

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-Br), and the two methyl groups. The aromatic protons on the p-substituted ring would typically appear as two doublets. The methine proton, being adjacent to both a bromine atom and a carbonyl group, would be significantly deshielded. The methyl protons of the acetyl group would appear as a singlet, while the methyl protons of the p-tolyl group would appear as another singlet further upfield. Based on similar structures like 2-bromo-1-phenylpropan-1-one, the methine proton would likely be a quartet coupling with the adjacent methyl group. rsc.org

¹³C NMR: The spectrum would display signals for all 10 carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield. The carbon atom attached to the bromine (C-Br) would also be significantly shifted. The aromatic carbons would appear in their characteristic region, and the two methyl carbons would be found in the upfield region. rsc.orgscirp.org

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (2H) | ~7.8 | Doublet |

| Ar-H (2H) | ~7.2 | Doublet |

| CH -Br (1H) | ~5.2 - 5.4 | Singlet / Quartet |

| Ar-CH₃ (3H) | ~2.4 | Singlet |

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~190-195 |

| Ar-C (quaternary, 2) | ~145, ~131 |

| Ar-C H (4) | ~129-130 |

| C H-Br | ~40-45 |

| Ar-C H₃ | ~21 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. A key correlation would be observed between the methine proton (CH-Br) and the protons of the adjacent acetyl methyl group if they were coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the carbonyl carbon to the methine proton and the acetyl methyl protons, confirming the core structure of the propan-2-one moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. While less critical for a small molecule with limited conformational flexibility, it could provide insights into preferred conformations or be used in stereochemical assignments of more complex derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. For α-haloketones, this band is typically found at a slightly higher frequency than in simple ketones, often in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic ring and methyl groups, C=C stretching from the aromatic ring, and the C-Br stretching vibration at a lower frequency (typically 500-700 cm⁻¹). scirp.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.govresearchgate.net The C=O stretch is also visible in Raman spectra, though often weaker than in IR. The aromatic ring vibrations often produce strong and sharp signals, making Raman an excellent tool for analyzing the substitution pattern of the phenyl group.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interaction Analysis

An X-ray crystallographic analysis would provide definitive data on:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-Br, C=O, C-C, C-H) and angles, confirming the molecular geometry.

Conformation: The dihedral angles defining the orientation of the p-tolyl group relative to the propanone backbone.

Chiral Analysis for Enantiomeric and Diastereomeric Purity Assessment

The carbon atom bonded to the bromine atom (C1) in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-Bromo-1-(4-methylphenyl)propan-2-one and (S)-1-Bromo-1-(4-methylphenyl)propan-2-one.

Assessing the enantiomeric purity of a sample is critical, especially in pharmaceutical and biological contexts. Chiral analysis techniques are employed to separate and quantify these enantiomers. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds, employing a chiral stationary phase in a gas chromatograph.

NMR with Chiral Shift Reagents: The addition of a chiral auxiliary to the NMR sample can cause the signals of the two enantiomers to become distinct, allowing for their quantification by integrating the respective peaks.

The determination of enantiomeric excess (ee) is a key outcome of chiral analysis, providing a measure of the sample's purity with respect to its stereoisomers.

Advanced Derivatization Strategies for Enhanced Analytical Detection and Structural Characterization

The analytical determination of α-haloketones such as this compound presents unique challenges due to their reactivity and potential for thermal instability, particularly in gas chromatography. Advanced derivatization strategies are therefore employed to enhance the compound's physicochemical properties for analysis. These chemical modifications aim to improve volatility, increase thermal stability, improve chromatographic peak shape, and introduce specific tags that enhance detector sensitivity and selectivity, thereby facilitating both quantitative detection and qualitative structural confirmation. researchgate.netjfda-online.com

Derivatization is a critical step that converts the analyte into a derivative with properties more suitable for a chosen analytical technique. sigmaaldrich.com For this compound, strategies primarily target the reactive carbonyl (ketone) functional group. The choice of derivatizing reagent and method depends on the analytical platform, whether it is Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with various detectors. researchgate.netsci-hub.se

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of α-haloketones can be problematic. To overcome these limitations, the ketone group is chemically modified to create a more volatile and thermally stable derivative. A primary strategy is the formation of oximes.

Oximation: This involves the reaction of the ketone carbonyl group with a hydroxylamine-based reagent. This reaction eliminates the polar C=O group and replaces it with a C=N-OR group, which is less polar and more stable for GC analysis. gcms.cz

Reagents : Common reagents include hydroxylamine (B1172632) hydrochloride and substituted versions like O-methylhydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride. gcms.cznih.gov

Advantages : The resulting oxime derivatives are significantly more volatile and less prone to degradation in the high-temperature environment of the GC injection port and column. researchgate.net This leads to improved peak symmetry and reproducibility. For mass spectrometry, the derivative exhibits a predictable mass shift and characteristic fragmentation patterns that can be used to confirm the presence of the original ketone structure.

| Reagent | Derivative Formed | Typical Reaction Conditions | Analytical Enhancement | Reference |

|---|---|---|---|---|

| O-Methylhydroxylamine hydrochloride | Methyloxime | Reaction in a solvent like pyridine (B92270) at 60-80°C for 15-30 minutes. | Increases volatility and thermal stability; produces a predictable mass shift of +29 amu; improves chromatographic peak shape. | gcms.cz |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) enol ether | Reaction with a catalyst like TMCS at 70-100°C. Reaction may be slow for ketones. | Increases volatility by masking the enolizable proton and carbonyl group. TMS derivatives provide characteristic mass spectra with prominent ions (e.g., m/z 73). | sigmaaldrich.com |

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is typically performed not to increase volatility but to introduce a chromophoric or fluorophoric tag onto the molecule. This is essential for analytes that lack a strong native UV absorbance or fluorescence, enabling highly sensitive detection. libretexts.org The reaction again targets the carbonyl group, commonly through the formation of hydrazones.

Chromophoric Tagging : Reagents like 2,4-Dinitrophenylhydrazine (DNPH) react with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection in the visible or UV range (typically around 360 nm). waters.comnih.gov This is a standard method for the analysis of carbonyl compounds. waters.com

Fluorophoric Tagging : For even greater sensitivity, fluorescent tags are used. Reagents such as dansyl hydrazine (B178648) react with the ketone to yield a highly fluorescent derivative. thermofisher.com This allows for detection at picomolar levels using a fluorescence detector, significantly lowering the limits of detection compared to UV-Vis absorption. thermofisher.com

Isotopic and Mass-Tagging for LC-MS : An advanced strategy for mass spectrometry involves using derivatization reagents that introduce a specific isotopic signature. For instance, a reagent containing a bromine atom, such as 4-bromo-N-methylbenzylamine (for carboxylic acids) or a custom bromine-containing hydrazine, could be synthesized. tulane.edu Since this compound already contains one bromine atom (with its characteristic ~1:1 79Br/81Br isotopic pattern), derivatization with another bromine-containing reagent would result in a product with two bromine atoms. This dibrominated derivative would exhibit a highly distinctive M, M+2, M+4 isotopic pattern with a ~1:2:1 ratio in the mass spectrum, providing an unambiguous marker for identification in complex biological or environmental matrices. nih.gov

| Reagent | Derivative Formed | Detection Method | Analytical Enhancement | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Vis Spectroscopy (~360 nm) | Attaches a strong chromophore for sensitive UV detection; enhances retention in reversed-phase HPLC. | waters.comnih.gov |

| Dansyl hydrazine | Dansylhydrazone | Fluorescence Spectroscopy (e.g., Ex: ~340 nm, Em: ~520 nm) | Introduces a highly fluorescent tag, enabling ultra-sensitive detection with very low limits of quantification. | thermofisher.com |

| Bromine-Coded Reagent (e.g., 5-bromo-2-hydrazinopyridine) | Brominated Hydrazone | Mass Spectrometry (LC-MS) | Creates a unique dibromo-isotopic signature (M, M+2, M+4 pattern) for unambiguous identification and screening in complex samples. | nih.gov |

Computational and Theoretical Studies on 1 Bromo 1 4 Methylphenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 1-Bromo-1-(4-methylphenyl)propan-2-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can predict key structural parameters. researchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Cα-Br | ~1.98 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | Cα-C(O) | ~1.53 Å |

| Bond Angle | Br-Cα-C(O) | ~110.5° |

| Bond Angle | C(phenyl)-Cα-Br | ~111.0° |

| Dihedral Angle | C(phenyl)-Cα-C(O)-C(methyl) | Varies with conformation |

Beyond geometry, DFT calculations reveal crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually displays the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is essential for predicting sites of chemical attack. dntb.gov.uamdpi.com

Prediction of Spectroscopic Parameters (NMR, IR) through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. researchgate.netuj.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Recent benchmark studies have identified specific DFT functionals, such as WP04, that provide high accuracy for predicting proton chemical shifts, especially when paired with a suitable basis set and an implicit solvent model like the Polarizable Continuum Model (PCM). github.io Such calculations can help assign signals in experimental spectra and distinguish between different isomers. frontiersin.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the results of a DFT frequency calculation. nih.gov The vibrational frequencies and their corresponding intensities are determined from the second derivatives of the energy with respect to atomic positions (the Hessian matrix). These calculations predict the positions of key vibrational modes, such as the characteristic carbonyl (C=O) stretch. To improve accuracy and account for anharmonic effects, IR spectra can also be generated from the dipole-dipole autocorrelation function obtained from molecular dynamics (MD) simulations. nih.govnih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Cα-H) | ~5.2 - 5.5 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~195 - 200 ppm |

| ¹³C NMR | Chemical Shift (Cα-Br) | ~45 - 50 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1720 - 1735 cm⁻¹ |

| IR | Vibrational Frequency (C-Br stretch) | ~650 - 680 cm⁻¹ |

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. youtube.com The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, a key reaction pathway to investigate is the nucleophilic substitution at the α-carbon, leading to the displacement of the bromide ion. Computational methods can determine whether the reaction proceeds through a concerted (S N 2) or a stepwise (S N 1) mechanism. Calculations can model the approach of a nucleophile, locate the transition state structure, and compute the activation barrier. This allows for the prediction of reaction feasibility and selectivity under various conditions. Studies on similar C-Br bond dissociations have successfully used these methods to understand reaction pathways. mdpi.com

Table 3: Hypothetical Energy Profile for an S N 2 Reaction

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Molecule + Nucleophile) | 0 |

| Transition State | +80 |

| Products (Substituted Molecule + Br⁻) | -40 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of this compound is not rigid; rotation around single bonds gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net Computational scans of dihedral angles can map the potential energy surface associated with bond rotation, revealing low-energy conformers.

Intermolecular interactions play a critical role in the solid-state structure and bulk properties of the compound. nih.gov Theoretical methods can identify and quantify these non-covalent interactions. For this molecule, potential interactions include weak C-H···O and C-H···Br intramolecular hydrogen bonds, which can stabilize certain conformations. researchgate.netnih.gov In a crystal lattice, intermolecular forces such as π–π stacking between the phenyl rings and halogen bonding involving the bromine atom could be significant. rsc.org Techniques like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are used to visualize and characterize these interactions. rsc.orgresearchgate.net

Table 4: Relative Energies of Hypothetical Conformers

| Conformer | Key Dihedral Angle (C-Cα-C(O)-C) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Gauche) | ~60° | 0.0 | ~65% |

| B (Anti) | ~180° | 2.5 | ~25% |

| C (Eclipsed - Transition State) | ~120° | 12.0 | <1% |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and translational and rotational motion.

A crucial application of MD is the study of solvent effects. osti.gov By explicitly including solvent molecules in the simulation box, one can model how the solvent influences the conformational preferences and reactivity of this compound. The solvent can stabilize certain conformers through specific interactions like hydrogen bonding. In the context of a chemical reaction, MD simulations can reveal how solvent molecules arrange around the reactant and the transition state, providing a more realistic calculation of the free energy of activation.

Applications of 1 Bromo 1 4 Methylphenyl Propan 2 One As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules and Fine Chemicals

The reactivity of 1-bromo-1-(4-methylphenyl)propan-2-one makes it an ideal precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds which are prevalent in many areas of chemistry. The presence of both an electrophilic carbon (due to the bromine leaving group) and a carbonyl group allows it to participate in various cyclization and condensation reactions.

Renowned synthetic methodologies such as the Hantzsch pyridine (B92270) synthesis and the Gewald aminothiophene synthesis can utilize α-halo ketones as key components. acs.orgwikipedia.orgwikipedia.orgchemtube3d.comorganic-chemistry.org In the Hantzsch synthesis, an α-bromo ketone can react with a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849) to form dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines. acs.orgwikipedia.orgchemtube3d.comorganic-chemistry.org Similarly, the Gewald reaction allows for the synthesis of highly substituted 2-aminothiophenes by reacting an α-bromo ketone with a cyanoester and elemental sulfur in the presence of a base. wikipedia.orgijprajournal.comorganic-chemistry.orgarkat-usa.org

The table below illustrates the potential application of this compound in these classic synthetic reactions.

| Reaction Name | Reactants with this compound | Potential Product Class |

| Hantzsch Pyridine Synthesis | β-Ketoester, Aldehyde, Ammonia | Substituted Pyridines |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Elemental Sulfur, Base | Polysubstituted 2-Aminothiophenes |

These reactions underscore the utility of this compound in generating diverse heterocyclic scaffolds, which are foundational in the development of fine chemicals and functional molecules.

Role in Medicinal Chemistry Research as a General Synthetic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

In medicinal chemistry, the scaffolds derived from this compound are of significant interest. Heterocyclic compounds, such as those mentioned above, form the core of many therapeutic agents. The ability to readily synthesize substituted pyridines, thiophenes, and other related structures makes this bromo-ketone a valuable starting point for drug discovery programs.

For instance, substituted thiophenes are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ijprajournal.com Pyridine derivatives are also a common feature in many pharmaceuticals. The specific substitution pattern offered by the p-tolyl group can influence the pharmacological properties of the final molecule, potentially enhancing its binding to biological targets.

Furthermore, the α-bromo ketone functionality is a key pharmacophore in some kinase inhibitors, which are a major class of anti-cancer drugs. ed.ac.ukacs.orgnih.govresearchgate.netnih.gov The electrophilic carbon atom can react with nucleophilic residues in the active site of kinases, leading to covalent inhibition. The general structure of this compound provides a framework that can be elaborated upon to design novel kinase inhibitors.

The table below summarizes the potential therapeutic areas where derivatives of this compound could be explored.

| Potential Therapeutic Area | Relevant Molecular Scaffold | Example of Biological Activity |

| Oncology | Kinase Inhibitor Precursors | Inhibition of cell proliferation |

| Infectious Diseases | Thiophene (B33073) and Pyridine Derivatives | Antibacterial, Antifungal |

| Anti-inflammatory | Thiophene Derivatives | Modulation of inflammatory pathways |

Utility in Agrochemical and Specialty Chemical Synthesis

The applications of this compound and its derivatives extend to the agrochemical sector. Many herbicides, insecticides, and fungicides are based on heterocyclic structures. The thiophene ring, for example, is a component of several commercial pesticides. The ability to efficiently synthesize substituted thiophenes from this bromo-ketone facilitates the development of new agrochemicals with potentially improved efficacy and environmental profiles.

The reactivity of the compound also allows for its use in the synthesis of specialty chemicals. The introduction of the p-tolylpropanone moiety can be used to modify the properties of polymers, dyes, and other materials.

Development of Novel Materials and Catalysts from Derivatives

The molecular structure of this compound also lends itself to the development of novel materials. For example, derivatives of this compound could be used as building blocks for liquid crystals. whiterose.ac.ukajchem-a.comnih.govnih.gov The rigid aromatic core of the p-tolyl group, combined with the potential for introducing long alkyl chains through substitution reactions, are key features for designing mesogenic molecules.

Furthermore, the ability to introduce various functional groups allows for the synthesis of ligands for organometallic catalysts. The ketone or derivative functional groups can coordinate to metal centers, and the p-tolyl group can be further functionalized to tune the steric and electronic properties of the resulting catalyst.

| Application Area | Key Structural Feature | Potential Function |

| Liquid Crystals | Rigid aromatic core, potential for functionalization | Formation of mesophases |

| Organometallic Catalysis | Coordinating groups (ketone, etc.), tunable scaffold | Ligand for metal catalysts |

Strategic Introduction of Diverse Functionalities into Aromatic Ketone Scaffolds

One of the most significant applications of this compound in organic synthesis is its role in the strategic functionalization of aromatic ketone scaffolds. The α-bromo position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. libretexts.orgyoutube.com

This reactivity enables chemists to append different moieties to the core structure, thereby systematically modifying its properties. For example, reaction with amines, thiols, or alcohols can introduce new side chains that can alter the molecule's solubility, reactivity, and biological activity. This modular approach is highly valuable in combinatorial chemistry and drug discovery, where the rapid generation of a library of related compounds is often desired.

The table below provides examples of nucleophiles that can be reacted with this compound to introduce new functionalities.

| Nucleophile | Functional Group Introduced | Resulting Product Class |

| Amines (R-NH2) | Amino group (-NHR) | α-Amino ketones |

| Thiols (R-SH) | Thioether group (-SR) | α-Thio ketones |

| Alcohols (R-OH) | Ether group (-OR) | α-Alkoxy ketones |

| Azide (N3-) | Azido group (-N3) | α-Azido ketones |

This strategic functionalization is a cornerstone of modern organic synthesis, and this compound serves as an excellent platform for such chemical manipulations.

Future Research Directions and Unexplored Avenues for 1 Bromo 1 4 Methylphenyl Propan 2 One

Development of More Efficient and Sustainable Synthetic Methodologies for its Production

The traditional synthesis of α-bromoketones often involves the use of molecular bromine, which presents handling and environmental challenges. researchgate.net Future research is geared towards developing greener, safer, and more efficient methods for the production of 1-Bromo-1-(4-methylphenyl)propan-2-one.

Key areas for investigation include:

Ionic Liquids: The use of room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), as recyclable reaction media for the α-bromination of ketones with N-Bromosuccinimide (NBS) has shown promise. scirp.org These systems can lead to higher yields compared to conventional solvents and allow for the reuse of the reaction medium, significantly improving the sustainability of the process. scirp.org

One-Pot Syntheses: Green protocols for the one-pot synthesis of α-bromoketones from secondary alcohols have been developed using inexpensive and non-toxic reagents like ammonium (B1175870) bromide and oxone. rsc.orgdeepdyve.com Another approach involves the direct conversion of olefins into α-bromoketones. researchgate.net Adapting these one-pot strategies for this compound could streamline its production by reducing intermediate purification steps.

Photocatalysis: Visible-light-mediated synthesis presents a powerful, sustainable alternative. The direct synthesis of α-bromoketones from alkylarenes via aerobic visible light photooxidation with hydrobromic acid is an emerging area. rsc.org Research into applying this technology to 1-(4-methylphenyl)propan-2-one could lead to a highly efficient and environmentally benign manufacturing process.

Microwave-Assisted Synthesis: Microwave irradiation, particularly under solvent-free conditions, can dramatically reduce reaction times for α-bromination. mdpi.com The combination of urea-hydrogen peroxide (UHP) and sodium bromide with a solid-supported acid catalyst under microwave irradiation has been effective for various aryl ketones and could be optimized for the target compound. mdpi.com

Interactive Table 1: Comparison of Sustainable Synthetic Methods for α-Bromoketones

| Methodology | Brominating Agent/System | Key Advantages | Potential for this compound |

|---|---|---|---|

| Ionic Liquids | N-Bromosuccinimide (NBS) | Recyclable medium, potentially higher yields. scirp.org | High potential for developing a reusable, efficient batch process. |

| One-Pot from Alcohols | Ammonium Bromide / Oxone | Green, non-toxic reagents, reduced steps. rsc.orgdeepdyve.com | Promising for streamlined synthesis from the corresponding secondary alcohol. |

| Photocatalysis | Hydrobromic Acid / Visible Light | Uses light energy, aerobic oxidation. rsc.org | High potential for a very green and direct synthesis from p-xylene (B151628) derivatives. |

| Microwave-Assisted | UHP / Sodium Bromide | Extremely short reaction times, solvent-free. mdpi.com | Excellent for rapid, small-to-medium scale production with high efficiency. |

Exploration of Novel Reactivity and Transformation Pathways Beyond Established Reactions

The established reactivity of α-bromoketones like this compound is dominated by nucleophilic substitution and elimination reactions, such as dehydrobromination to form α,β-unsaturated ketones. fiveable.melibretexts.orglibretexts.orgopenstax.org Future research should venture beyond these transformations to unlock new synthetic possibilities.

A significant unexplored avenue is the use of this compound in advanced cross-coupling reactions. A groundbreaking development has been the catalytic asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.gov This stereoconvergent Negishi α-arylation, catalyzed by a nickel/pybox system, allows for the creation of potentially labile tertiary stereocenters under very mild conditions. nih.gov

Applying this methodology to this compound could provide enantioselective access to a new class of chiral molecules. This would be a substantial advancement, as it would transform a simple racemic intermediate into a high-value, stereochemically complex building block for asymmetric synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

Transitioning the synthesis of this compound from batch to continuous flow processing represents a major opportunity for enhanced production. Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability. nih.govacs.org

Continuous flow procedures for the α-bromination of ketones have already been developed, demonstrating excellent selectivity and near-quantitative yields while minimizing the formation of dibrominated byproducts. nih.gov Furthermore, multistep syntheses of α-halo ketones have been successfully implemented in flow, eliminating the need to handle hazardous intermediates like diazomethane. acs.org

Future work should focus on designing a dedicated flow reactor setup for the synthesis of this compound. This could involve pumping the starting ketone and a brominating agent through a heated or irradiated reaction coil, followed by in-line purification. Such an automated platform would enable on-demand, safe, and highly efficient production, making the compound more accessible for industrial applications. researchgate.net

Advanced In Situ Spectroscopic Monitoring Techniques for Real-time Reaction Pathway Elucidation

A deeper understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques can provide real-time data, moving beyond traditional offline analysis. spectroscopyonline.com

The acid-catalyzed α-halogenation of ketones is known to proceed through the rate-determining formation of an enol intermediate. libretexts.orglibretexts.org Real-time monitoring could allow researchers to directly observe this transient species and study how different catalysts and conditions affect its formation and subsequent reaction.

Future research should implement techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy. spectroscopyonline.comresearchgate.net These probes can be directly inserted into the reaction vessel (in either batch or flow setups) to track the concentration of reactants, intermediates, and products in real time. rsc.org This data is invaluable for precisely determining reaction endpoints, identifying byproduct formation, and building accurate kinetic models to guide process optimization. acs.org

Interactive Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application to Bromination Synthesis |

|---|---|---|

| ATR-FTIR | Vibrational spectroscopy (functional groups). researchgate.net | Tracks consumption of ketone C=O bond, formation of C-Br bond. |

| Raman Spectroscopy | Vibrational spectroscopy (molecular structure). spectroscopyonline.com | Complements FTIR; good for non-polar bonds and aqueous media. |

| Online HPLC | Quantitative concentration of species. acs.org | Provides real-time data on yield and purity. |

| NMR Spectroscopy | Detailed structural information. | Can be used in flow setups to identify intermediates and byproducts. |

Expanding Applications in Emerging Areas of Organic Chemistry and Materials Science

While α-haloketones are recognized as crucial precursors for N-, S-, and O-heterocycles with pharmacological potential, the specific applications of this compound remain largely unexplored. nih.govevitachem.com

Future research should focus on leveraging this compound as a versatile building block in two key areas:

Medicinal Chemistry: The compound can be used in the synthesis of novel heterocyclic scaffolds, such as substituted thiazoles or thiazepanes, for fragment-based drug discovery. scirp.orgnih.gov The unique substitution pattern of this compound could lead to libraries of compounds with novel biological activities.

Materials Science: Analogous α-bromoketones serve as intermediates in the synthesis of photoinitiators used in UV curing and polymer chemistry. researchgate.net Investigating the potential of this compound and its derivatives in the development of new photoactive materials is a promising and unexplored avenue. This could lead to new polymers and coatings with tailored properties.

Q & A

Basic: What are the standard synthetic routes for preparing 1-bromo-1-(4-methylphenyl)propan-2-one, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation of 4-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by bromination using Br₂ or N-bromosuccinimide (NBS). Key optimization parameters include:

- Catalyst loading : AlCl₃ (1.2 equiv) maximizes acylation efficiency while minimizing side products.

- Temperature : Bromination at 0–25°C prevents over-bromination.

- Solvent : Dichloromethane (DCM) or CCl₄ ensures high electrophilic reactivity .

Validation Tip : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm purity by GC-MS.

Advanced: How does steric hindrance influence the Sₙ2 vs. Sₙ1 reactivity of the bromine substituent in nucleophilic substitution reactions?

Answer:

The secondary carbon adjacent to the bromine favors Sₙ2 mechanisms due to moderate steric hindrance, enabling backside nucleophilic attack. However, bulky nucleophiles (e.g., tert-butoxide) may shift the pathway to Sₙ1 via carbocation intermediates. Experimental evidence includes:

- Kinetic studies : Linear plots in [nucleophile] vs. rate for Sₙ2.

- Stereochemical inversion : Confirmed by X-ray crystallography of substitution products .

Data Contradiction : Some studies report mixed mechanisms in polar aprotic solvents (e.g., DMF), requiring deuterium labeling to resolve .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~2.5 ppm for methyl groups, δ ~190 ppm for ketone carbonyl).

- X-ray crystallography : SHELXL refinement resolves steric and electronic effects on crystal packing .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts.

Case Study : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) revealed a monoclinic lattice (space group P2₁/c) with Z = 4 .

Advanced: How can oxidation of the methylthio group be controlled to selectively synthesize sulfoxide or sulfone derivatives?

Answer:

- Sulfoxide : Use NaIO₄ in MeOH/H₂O (1:1) at 50°C for 12 hr (yield: 65–70%).

- Sulfone : Employ mCPBA in CH₂Cl₂ at 0°C → RT for 6 hr (yield: 75–80%).

Mechanistic Insight : The methylthio group’s electron-donating nature slows oxidation kinetics, requiring stoichiometric control to prevent over-oxidation. Polar protic solvents stabilize sulfoxide intermediates .

Basic: What are the cytotoxic effects of this compound, and how are IC₅₀ values determined experimentally?

Answer:

Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). Typical protocols include:

- Dose range : 1–100 µM, 48 hr exposure.

- Controls : Cisplatin (positive), DMSO (vehicle).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.